molecular formula C14H19N3O3S B1401620 N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide CAS No. 1392490-95-7

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

Cat. No. B1401620
CAS RN: 1392490-95-7
M. Wt: 309.39 g/mol
InChI Key: LHQCCVDEYCCGOI-UHFFFAOYSA-N
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Description

“N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” is a chemical compound. It is derived from benzenesulfonic acid, which is an important group of synthetic antimicrobial agents that contain the sulfonamide group .


Synthesis Analysis

The synthesis of such compounds often involves the reactivity of aniline being modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .


Molecular Structure Analysis

The molecular formula of “N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” is C14H19N3O3S. The molecular weight is 309.39 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily electrophilic aromatic substitution and chlorosulfonation . The resulting compound is then treated with ammonia to replace the chlorine with an amino group .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Bioactive Sulfonamides : New derivatives were synthesized, including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide. These compounds showed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid).

  • Polymer Complexes with Biological Applications : The novel ligand N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide showed potential in forming polymeric complexes that could bind with receptors related to breast and prostate cancer (El-Sonbati et al., 2018).

  • Antibacterial Properties : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Chemical and Polymerization Studies

  • Synthesis of Multifunctional (Meth)acrylamides : Multifunctional N-substituted (meth)acrylamides with a piperidine structure were synthesized. These were used in homopolymerization and copolymerization, demonstrating their utility in polymer science (Ling & Habicher, 2001).

  • Histone Deacetylase Inhibitors for Cancer Treatment : A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides demonstrated potent inhibition of human histone deacetylases, indicating their potential application in cancer treatment (Bressi et al., 2010).

Photopolymerization and Material Science

  • Naphthalimide Dyes as Polymerization Initiators : Acrylated naphthalimide compounds, including those with piperidinyl structures, were synthesized and showed effective photopolymerization initiating performance, highlighting their potential in material science applications (Yang et al., 2018).

  • Reactivity of Piperidine in Chemical Reactions : Piperidine's interaction products in glucose/lysine model systems were investigated, revealing its potential in forming various reaction products, useful in the understanding of Maillard reaction products (Nikolov & Yaylayan, 2010).

Future Directions

Future research on “N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” and similar compounds could focus on their potential use in the treatment of various diseases. For instance, benzenesulfonic acid derivatives have been investigated for their potential as human neutrophil elastase inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

properties

IUPAC Name

N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-14(18)16-12-7-9-17(10-8-12)21(19,20)13-5-3-11(15)4-6-13/h2-6,12H,1,7-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQCCVDEYCCGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

Synthesis routes and methods

Procedure details

N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide (2.80 g, 8.3 mmol) was suspended in a 5:1 mixture of ethanol and water (30 ml). To this solution was added iron powder (1.20 g, 21.0 mmol) followed by saturated ammonium chloride solution (3 ml) and the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and EtOAc (50 ml) and the solution was concentrated under vacuum. The resulting residue was suspended in water (10 ml) and the solid precipitate collected by filtration and dried under vacuum to give the title compound (1.3 g, 51% yield) as a white solid. Tr=1.30 min, m/z (ES+) (M+H)+ 310.
Name
N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
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N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

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